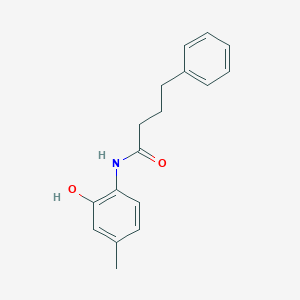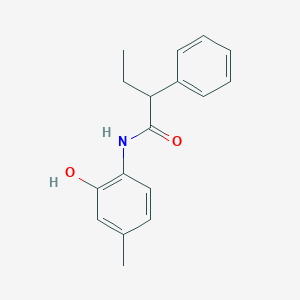![molecular formula C15H17NO3S B290554 N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzenesulfonamide](/img/structure/B290554.png)
N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzenesulfonamide, also known as HET0016, is a selective inhibitor of the enzyme 20-hydroxyeicosatetraenoic acid (20-HETE) synthase. This enzyme is responsible for the production of 20-HETE, which is a potent vasoconstrictor and plays a role in the regulation of blood pressure and kidney function. HET0016 has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, stroke, and cancer.
作用機序
N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzenesulfonamide works by selectively inhibiting the enzyme 20-HETE synthase, which is responsible for the production of 20-HETE. 20-HETE is a potent vasoconstrictor and plays a role in the regulation of blood pressure and kidney function. By inhibiting the production of 20-HETE, N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzenesulfonamide can reduce blood pressure and improve kidney function. Additionally, N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzenesulfonamide may have neuroprotective and anti-cancer effects through its ability to reduce inflammation and oxidative stress.
Biochemical and Physiological Effects
N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects. In animal models of hypertension, N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzenesulfonamide has been shown to reduce blood pressure, improve kidney function, and reduce the production of reactive oxygen species. Additionally, N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzenesulfonamide has been shown to have neuroprotective effects in animal models of stroke, possibly through its ability to reduce inflammation and oxidative stress. N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzenesulfonamide has also been studied for its potential anti-cancer effects, as 20-HETE has been implicated in the growth and spread of certain types of cancer cells.
実験室実験の利点と制限
One advantage of using N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzenesulfonamide in lab experiments is its selectivity for 20-HETE synthase, which allows for more precise targeting of this enzyme compared to other inhibitors. Additionally, N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzenesulfonamide has been shown to be effective in reducing blood pressure and improving kidney function in animal models of hypertension, which suggests that it may have therapeutic potential in humans. However, one limitation of using N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzenesulfonamide in lab experiments is its potential toxicity, as high doses of N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzenesulfonamide have been shown to cause liver damage in animals.
将来の方向性
There are several potential future directions for research on N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of 20-HETE synthase, which could have greater therapeutic potential in humans. Additionally, further studies are needed to determine the safety and efficacy of N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzenesulfonamide in humans, particularly in the treatment of hypertension and stroke. Finally, N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzenesulfonamide may have potential as a tool for studying the role of 20-HETE in various physiological processes, which could lead to a better understanding of the mechanisms underlying diseases such as hypertension and cancer.
合成法
N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 2-methylbenzenesulfonyl chloride with 3-(1-hydroxyethyl)aniline in the presence of a base such as triethylamine. The resulting intermediate is then treated with sodium hydride and methyl iodide to yield the final product, N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzenesulfonamide.
科学的研究の応用
N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzenesulfonamide has been studied extensively for its potential therapeutic applications in various diseases. In animal models of hypertension, N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzenesulfonamide has been shown to reduce blood pressure by inhibiting the production of 20-HETE. Additionally, N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzenesulfonamide has been shown to have neuroprotective effects in animal models of stroke, possibly through its ability to reduce inflammation and oxidative stress. N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzenesulfonamide has also been studied for its potential anti-cancer effects, as 20-HETE has been implicated in the growth and spread of certain types of cancer cells.
特性
分子式 |
C15H17NO3S |
|---|---|
分子量 |
291.4 g/mol |
IUPAC名 |
N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H17NO3S/c1-11-6-3-4-9-15(11)20(18,19)16-14-8-5-7-13(10-14)12(2)17/h3-10,12,16-17H,1-2H3 |
InChIキー |
RVYNTSSDVHKQMN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1S(=O)(=O)NC2=CC=CC(=C2)C(C)O |
正規SMILES |
CC1=CC=CC=C1S(=O)(=O)NC2=CC=CC(=C2)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



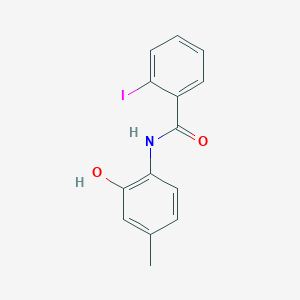
![N-[3-(1-hydroxyethyl)phenyl]-2-iodobenzamide](/img/structure/B290474.png)
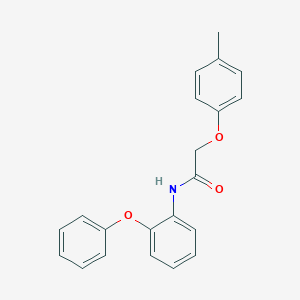
![4-chloro-N-[3-(1-hydroxyethyl)phenyl]benzenesulfonamide](/img/structure/B290478.png)
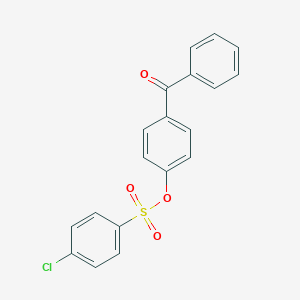
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B290480.png)
![4-chloro-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B290481.png)


![N-[4-(diethylamino)-2-methylphenyl]-2-phenoxypropanamide](/img/structure/B290488.png)
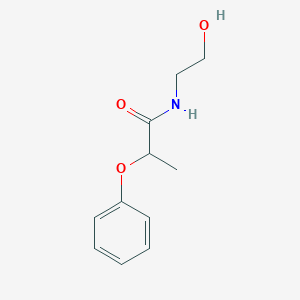
![N-{2-methyl-5-[(4-phenylbutanoyl)amino]phenyl}-4-phenylbutanamide](/img/structure/B290492.png)
